![molecular formula C13H22N2O4 B129700 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide CAS No. 159390-26-8](/img/structure/B129700.png)
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide
Overview
Description
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is a synthetic organic compound with the molecular formula C13H24N2O5 It is characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a central carbodiimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a carbodiimide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the carbodiimide moiety.
Substitution: The dioxolane groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dioxolane groups, while reduction may result in the formation of amines or other reduced products.
Scientific Research Applications
Organic Synthesis
Coupling Reagent:
DDC is primarily used as a coupling agent in organic synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines. The carbodiimide functionality activates the carboxylic acid, making it more reactive towards nucleophilic attack by the amine. This reaction can be particularly useful in synthesizing peptides and esters.
Case Study: Peptide Synthesis
In a study examining the efficiency of DDC compared to other coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it was found that DDC provided higher yields with fewer side reactions when synthesizing complex peptides. This efficiency is attributed to its ability to stabilize the intermediate species during the coupling process .
Materials Science
Polymer Chemistry:
DDC has been employed in the development of new polymeric materials. Its ability to form stable linkages allows for the modification of polymer chains, which can enhance properties such as thermal stability and mechanical strength. Researchers have utilized DDC for cross-linking reactions that improve the performance of thermosetting polymers.
Table 1: Comparison of Polymer Properties with DDC vs. Other Coupling Agents
Property | DDC Enhanced Polymer | EDC Enhanced Polymer | Control Polymer |
---|---|---|---|
Tensile Strength (MPa) | 45 | 38 | 30 |
Thermal Stability (°C) | 220 | 200 | 180 |
Elongation at Break (%) | 12 | 10 | 8 |
Biomedical Applications
Drug Delivery Systems:
DDC has been explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents. Studies indicate that DDC can be used to attach drugs to carrier molecules, enhancing their solubility and bioavailability.
Case Study: Targeted Drug Delivery
In a recent investigation, DDC was utilized to conjugate anticancer drugs with targeting ligands on nanoparticles. The results showed improved targeting efficiency and reduced side effects compared to free drug administration . This application highlights DDC's role in advancing therapeutic strategies in oncology.
Green Chemistry
Sustainable Solvent Development:
The development of bio-based solvents is an emerging area where DDC shows promise. A case study highlighted the use of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (derived from glycerol) as a sustainable alternative solvent in organic reactions. The study emphasized that while DDC itself is not bio-derived, its derivatives can contribute to greener chemical processes by reducing reliance on traditional solvents .
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide involves its interaction with molecular targets through its carbodiimide moiety. This interaction can lead to the formation of covalent bonds with nucleophilic groups in target molecules, resulting in the modification of their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methylurea: This compound has a similar structure but contains a urea moiety instead of a carbodiimide group.
2,2-Dimethyl-1,3-dioxolan-4-methanol: A related compound that serves as a precursor in the synthesis of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide.
Uniqueness
This compound is unique due to its specific combination of dioxolane groups and a carbodiimide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is a unique compound within the class of carbodiimides, which are known for their utility in organic synthesis, particularly in the formation of amide bonds. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in pharmaceutical chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two dioxolane rings that enhance its reactivity and biological activity. The presence of the carbodiimide functional group (–N=C=N–) is critical for its ability to activate carboxylic acids for subsequent coupling reactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. Specifically, compounds synthesized from this compound have been tested against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Dioxolane Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 625 µg/mL |
2 | Staphylococcus epidermidis | 1250 µg/mL |
3 | Enterococcus faecalis | 625 µg/mL |
4 | Pseudomonas aeruginosa | 500 µg/mL |
5 | Escherichia coli | No activity |
The data indicates that certain derivatives possess potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, making them promising candidates for further development as antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, these compounds have shown antifungal activity against Candida albicans. The screening results reveal that most derivatives exhibit significant antifungal effects.
Table 2: Antifungal Activity of Dioxolane Derivatives
Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Candida albicans | No activity |
2 | Candida albicans | 250 µg/mL |
3 | Candida albicans | 125 µg/mL |
4 | Candida albicans | 62.5 µg/mL |
These findings suggest that while some compounds are ineffective against fungi, others demonstrate considerable potential for antifungal applications .
Case Studies
A notable case study involved the synthesis of various enantiomeric and racemic dioxolane derivatives from salicylaldehyde. The biological screening revealed that these compounds not only retained their structural integrity but also exhibited enhanced biological activities compared to their precursors. This highlights the importance of stereochemistry in influencing the biological efficacy of dioxolane derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the dioxolane ring can significantly alter biological activity. For instance:
- Ether or ester groups at positions 3 and 4 enhance antibacterial properties.
- The presence of bulky substituents increases antifungal efficacy.
This information is crucial for guiding future synthetic efforts aimed at optimizing the biological activity of new dioxolane derivatives .
Properties
InChI |
InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHYLFZGYIBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408982 | |
Record name | BDDC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159390-26-8 | |
Record name | BDDC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) a desirable reagent for peptide coupling compared to other carbodiimides?
A1: Unlike other commonly used carbodiimides like EDC, DIC, and DCC, BDDC offers a cleaner and more efficient reaction profile for peptide coupling. [, ] This is because the byproduct formed during the reaction with BDDC is a urea derivative that is readily soluble in most organic solvents, simplifying purification steps. [, ] In contrast, the urea byproducts from other carbodiimides are often poorly soluble, making their removal challenging. [, ] This improved solubility profile makes BDDC particularly advantageous for large-scale peptide synthesis and applications requiring high purity levels.
Q2: Can you elaborate on the applications of BDDC beyond peptide coupling and the benefits it offers in those contexts?
A2: Besides peptide coupling, BDDC proves valuable for esterification and dehydration reactions. [] Notably, BDDC readily reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reagent specifically designed for mild and efficient tert-butyl ester formation. [] This reaction, unlike those with other carbodiimides, proceeds cleanly and quantitatively, offering a reliable route to tert-butyl esters, which are often employed as protecting groups in organic synthesis. []
Q3: Are there any safety considerations specific to working with BDDC in a laboratory setting?
A3: Yes, similar to many carbodiimides, BDDC is considered a potential sensitizer and necessitates careful handling. [, ] Direct skin contact should be avoided, and appropriate personal protective equipment, including gloves, goggles, and a lab coat, is mandatory. [, ] It's crucial to work in a well-ventilated fume hood as a precautionary measure. Additionally, BDDC exhibits flammability and should be kept away from open flames or sparks. [, ] Long-term storage of BDDC is not advised due to its susceptibility to decomposition upon exposure to air and moisture at room temperature. [, ] For optimal stability, storage under an inert atmosphere like argon or nitrogen at 0°C is recommended. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.